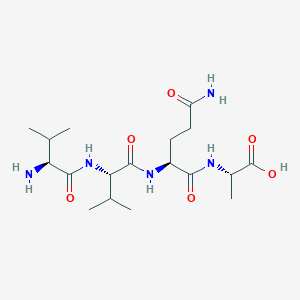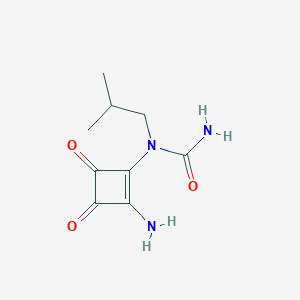![molecular formula C21H42OSn B14233627 3-[1-(Tributylstannyl)ethenyl]heptan-2-one CAS No. 820250-61-1](/img/structure/B14233627.png)
3-[1-(Tributylstannyl)ethenyl]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Tributylstannyl)ethenyl]heptan-2-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to a heptan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Tributylstannyl)ethenyl]heptan-2-one typically involves the reaction of heptan-2-one with tributylstannylacetylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine. The reaction proceeds via a coupling mechanism, forming the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Tributylstannyl)ethenyl]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); conducted under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-[1-(Tributylstannyl)ethenyl]heptan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as organotin-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[1-(Tributylstannyl)ethenyl]heptan-2-one involves its interaction with molecular targets through its tributylstannyl group This group can undergo various chemical transformations, enabling the compound to participate in diverse reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltributylstannane: Similar in structure but contains an ethynyl group instead of an ethenyl group.
trans-1,2-Bis(tributylstannyl)ethene: Contains two tributylstannyl groups attached to an ethene backbone.
Uniqueness
3-[1-(Tributylstannyl)ethenyl]heptan-2-one is unique due to its specific combination of a tributylstannyl group with an ethenyl and heptan-2-one backbone. This structure imparts distinct chemical properties, making it versatile for various applications in organic synthesis and material science.
Propriétés
Numéro CAS |
820250-61-1 |
|---|---|
Formule moléculaire |
C21H42OSn |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
3-(1-tributylstannylethenyl)heptan-2-one |
InChI |
InChI=1S/C9H15O.3C4H9.Sn/c1-4-6-7-9(5-2)8(3)10;3*1-3-4-2;/h9H,2,4,6-7H2,1,3H3;3*1,3-4H2,2H3; |
Clé InChI |
FYZRGBZXQBMLBD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C)C(=C)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)
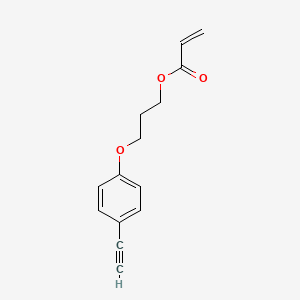

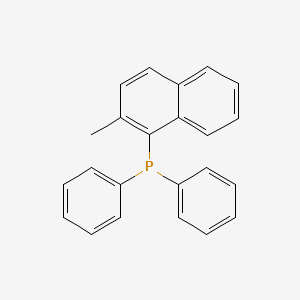
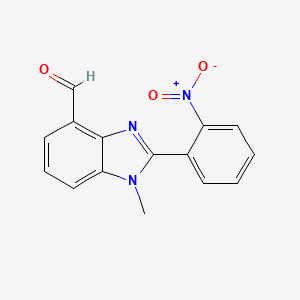
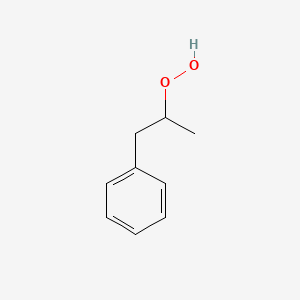
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

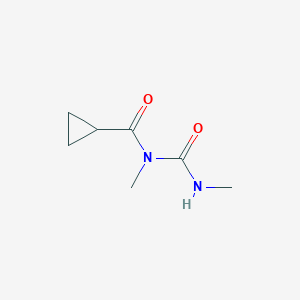
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
